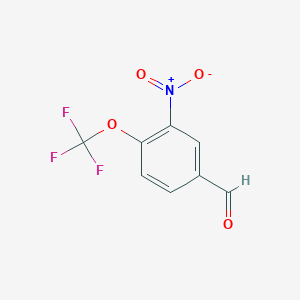

3-Nitro-4-(trifluoromethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)16-7-2-1-5(4-13)3-6(7)12(14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYUUOJRQXQGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 3 Nitro 4 Trifluoromethoxy Benzaldehyde

Retrosynthetic Analysis and Key Disconnections for Target Molecule Synthesis

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 3-Nitro-4-(trifluoromethoxy)benzaldehyde, the primary disconnections involve the three functional groups: the aldehyde, the nitro group, and the trifluoromethoxy moiety.

Three principal retrosynthetic pathways can be envisioned:

C-N Disconnection: This pathway involves the disconnection of the nitro group. The immediate precursor would be 4-(trifluoromethoxy)benzaldehyde. This is often the most direct and logical approach, relying on a late-stage electrophilic aromatic substitution (nitration) reaction. The success of this route depends on the directing effects of the existing aldehyde and trifluoromethoxy groups.

C-C Disconnection: This approach disconnects the aldehyde group. The precursor would be 1-nitro-2-(trifluoromethoxy)benzene. The synthesis would then require a formylation reaction to introduce the aldehyde group at the correct position.

C-O Disconnection: This strategy involves disconnecting the trifluoromethoxy group. The precursor would be 4-hydroxy-3-nitrobenzaldehyde. This route is contingent on the availability of effective methods for the trifluoromethoxylation of a highly functionalized and deactivated phenol.

Each of these disconnections points toward a distinct forward synthesis strategy, with its own set of advantages and challenges regarding reagent availability, reaction conditions, and control of regioselectivity.

Forward Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis routes can be developed. The most common approaches focus on the sequential introduction of the required functional groups onto a benzene (B151609) ring.

The most direct synthesis of this compound involves the nitration of 4-(trifluoromethoxy)benzaldehyde. In this electrophilic aromatic substitution, the regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring.

The trifluoromethoxy (-OCF3) group is known to be an ortho, para-director, although it is deactivating due to its strong electron-withdrawing nature. rsc.org

The aldehyde (-CHO) group is a meta-director and is also strongly deactivating.

In the case of 4-(trifluoromethoxy)benzaldehyde, the positions ortho to the -OCF3 group (C3 and C5) are also meta to the -CHO group. This alignment of directing effects strongly favors the introduction of the nitro group at the C3 position, leading to the desired product. The nitration of benzaldehyde (B42025) itself typically yields the meta-product in approximately 72% isomeric distribution. wikipedia.org For substituted benzaldehydes, the interplay of activating and deactivating groups determines the final product distribution. semanticscholar.org

Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed. The reaction must be carefully controlled to prevent over-nitration or side reactions.

Table 1: Nitration of 4-(trifluoromethoxy)benzaldehyde

| Nitrating Agent | Solvent/Acid | Temperature | Typical Outcome |

|---|---|---|---|

| HNO₃ | H₂SO₄ | 0-10 °C | Predominant formation of the 3-nitro isomer. |

| Nitronium tetrafluoroborate (NO₂BF₄) | Nitromethane | Room Temperature | Can offer milder conditions for nitration. |

An alternative route involves the formylation of a precursor that already contains the nitro and trifluoromethoxy groups, such as 1-nitro-2-(trifluoromethoxy)benzene. Several classical formylation reactions can be considered for this transformation.

Vilsmeier-Haack Reaction: This method uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the formylating agent.

Gattermann-Koch Reaction: This reaction employs carbon monoxide and hydrochloric acid under pressure with a catalyst, typically a mixture of copper(I) chloride and aluminum chloride. This method is generally suitable for activated aromatic rings.

Ortho-Formylation of Phenols: While not directly applicable to 1-nitro-2-(trifluoromethoxy)benzene, methods for the regioselective ortho-formylation of phenols using paraformaldehyde and magnesium chloride are well-established and could be adapted if a phenolic precursor were used. orgsyn.org

The success of this route hinges on the regioselectivity of the formylation reaction on the substituted benzene ring. The directing effects of the -NO2 (meta-directing) and -OCF3 (ortho, para-directing) groups would need to be carefully managed.

The synthesis of the trifluoromethoxy group on a pre-functionalized aromatic ring represents a significant synthetic challenge. nih.gov This approach would typically start from 4-hydroxy-3-nitrobenzaldehyde. The introduction of the -OCF3 group has been the subject of extensive research, leading to several methodologies.

One common strategy is the oxidative desulfurization-fluorination of xanthates. mdpi.com This process involves:

Conversion of the starting phenol (4-hydroxy-3-nitrobenzaldehyde) to a xanthate intermediate.

Treatment of the xanthate with an N-haloimide (e.g., 1,3-dibromo-5,5-dimethylhydantoin, DBH) as an oxidant and a fluoride source like pyridine-HF complex. mdpi.com

Other modern methods for O-trifluoromethylation include the use of electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni reagents), on phenols or N-heteroaromatic alcohols. nih.govmdpi.com These reactions often require specific catalysts and controlled conditions to achieve good yields. The first aryl trifluoromethyl ethers were prepared via a chlorination/fluorination sequence starting from anisoles. beilstein-journals.org

Table 2: Methods for Trifluoromethoxylation of Phenols

| Method | Key Reagents | General Applicability |

|---|---|---|

| Oxidative Desulfurization-Fluorination | CS₂, Base; N-Haloimide, Pyridine-HF | Broad scope for aromatic and aliphatic trifluoromethyl ethers. mdpi.com |

| Electrophilic Trifluoromethoxylation | Togni Reagent II, Cs₂CO₃ | Effective for O-Trifluoromethylation of N-hydroxyacetamido benzoates. nih.gov |

| From Aryl Chlorothionoformates | Cl₂, SbF₃/SbCl₅ | An older method involving chlorination followed by fluorination. beilstein-journals.org |

Alternative and Convergent Synthetic Pathways

However, alternative pathways could involve functional group interconversions. For example, one could start with a precursor like 3-nitro-4-(trifluoromethoxy)toluene. The methyl group could then be oxidized to an aldehyde. This oxidation can be achieved using various reagents, such as chromium trioxide or through radical bromination followed by hydrolysis, as seen in the synthesis of other nitrobenzaldehydes. orgsyn.org

Another alternative is to start with a different halogen in the 4-position, such as 4-chloro-3-nitrobenzaldehyde, and perform a nucleophilic aromatic substitution with a trifluoromethoxide source. However, the trifluoromethoxide anion is a relatively poor nucleophile, making this a challenging transformation. beilstein-journals.org

Methodological Considerations in Synthetic Pathway Development and Optimization

The development and optimization of a synthetic route for this compound require careful consideration of several factors:

Regioselectivity: As discussed, controlling the position of substitution is paramount, especially during the nitration step. While the directing groups in 4-(trifluoromethoxy)benzaldehyde favor the desired isomer, careful optimization of reaction conditions (temperature, reaction time, stoichiometry of reagents) is necessary to maximize its yield and minimize the formation of other isomers.

Reaction Conditions: Many of the reactions involved in constructing the trifluoromethoxy group can require harsh or specialized reagents, such as anhydrous hydrogen fluoride or hypervalent iodine compounds. nih.govgoogle.com The choice of pathway may be influenced by the availability of equipment to handle such reagents safely and effectively on an industrial scale.

Starting Material Cost and Availability: The most economically viable route often begins with the most readily available and least expensive starting materials. 4-(trifluoromethoxy)benzaldehyde is a relatively common building block, making the late-stage nitration strategy an attractive option.

Ultimately, the choice of the optimal synthetic pathway represents a balance between the number of steps, the cost of reagents, the achievable yield and purity, and the scalability of the process. For this compound, the nitration of 4-(trifluoromethoxy)benzaldehyde remains the most logical and widely applicable synthetic strategy.

Chemical Transformations and Mechanistic Investigations of 3 Nitro 4 Trifluoromethoxy Benzaldehyde

Reactivity Profile of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. In 3-Nitro-4-(trifluoromethoxy)benzaldehyde, this inherent electrophilicity is substantially amplified.

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction of aldehydes. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The reactivity of the carbonyl group is highly sensitive to the electronic nature of the substituents on the aromatic ring.

In the case of this compound, the presence of two powerful electron-withdrawing groups (EWG), the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups, greatly enhances the reactivity of the aldehyde towards nucleophiles. These groups pull electron density away from the aromatic ring through both inductive and resonance effects. sarthaks.com This withdrawal of electron density extends to the carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile. Consequently, this compound is expected to be significantly more reactive in nucleophilic addition reactions than unsubstituted benzaldehyde (B42025). sarthaks.com While aromatic aldehydes are generally less reactive than aliphatic aldehydes due to resonance stabilization with the benzene (B151609) ring, the strong deactivation by the -NO₂ and -OCF₃ groups counteracts this effect. libretexts.orgquora.com

| Reagent Type | Generic Product | Influence of Substituents |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Enhanced reactivity due to increased electrophilicity of the carbonyl carbon. |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Increased susceptibility to nucleophilic attack compared to benzaldehyde. |

| Cyanide (e.g., HCN/NaCN) | Cyanohydrin | The electron-deficient nature of the carbonyl carbon facilitates the addition of the cyanide ion. |

| Hydride Reagents (e.g., NaBH₄) | Primary Alcohol | Reduction occurs readily due to the highly electrophilic carbonyl center. |

Condensation Reactions and Imine Formation

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and proceeds through a two-part mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by the elimination of a water molecule to form the C=N double bond. libretexts.org

For this compound, the enhanced electrophilicity of the carbonyl carbon facilitates the initial nucleophilic attack by the amine. Studies on substituted benzaldehydes show that electron-withdrawing groups can influence the equilibrium and stability of the resulting products. beilstein-journals.orgmdpi.com The reaction with a primary amine (R-NH₂) would proceed as follows:

Nucleophilic Addition: The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Dehydration: The protonated hydroxyl group leaves as water, forming a resonance-stabilized iminium ion.

Deprotonation: A base removes the proton from the nitrogen, yielding the final imine product. libretexts.org

| Reactant | Product Type | Key Mechanistic Feature |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid-catalyzed dehydration of a carbinolamine intermediate. masterorganicchemistry.com |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime | Condensation reaction eliminating water. libretexts.org |

| Hydrazine (NH₂NH₂) | Hydrazone | Formation of a C=N-N bond system. libretexts.org |

Other Carbonyl Group Transformations

Beyond addition and condensation, the aldehyde group of this compound can undergo other characteristic transformations.

Cannizzaro Reaction: Since this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base. This reaction involves the disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to a primary alcohol. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of this reaction is sensitive to the electronic effects of ring substituents. The strong electron-withdrawing nature of the nitro and trifluoromethoxy groups makes the carbonyl carbon highly susceptible to hydroxide attack, suggesting that this compound would readily undergo the Cannizzaro reaction. stackexchange.comjocpr.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-Nitro-4-(trifluoromethoxy)benzoic acid, using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-Nitro-4-(trifluoromethoxy)phenyl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Aromatic Ring Functionalization and Substituent Effects

The reactivity of the benzene ring towards electrophilic substitution is profoundly influenced by the attached functional groups.

Influence of Nitro and Trifluoromethoxy Groups on Aromatic Ring Reactivity

Both the nitro group (-NO₂) and the trifluoromethoxy group (-OCF₃) are potent deactivating groups, meaning they make the aromatic ring significantly less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orgnumberanalytics.com

Nitro Group (-NO₂): This is one of the strongest deactivating groups. It withdraws electron density from the ring through two mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density from the ring through the sigma bond framework.

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the ring onto its oxygen atoms, creating additional resonance structures that place a positive charge on the ring. libretexts.orgresearchgate.net This effect strongly reduces the ring's nucleophilicity.

The aldehyde group (-CHO) itself is also a deactivating group through both inductive and resonance effects. libretexts.org Therefore, with three deactivating groups present, the aromatic ring of this compound is highly electron-deficient and very unreactive towards electrophiles.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

| -CHO | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating |

| -NO₂ | Strongly electron-withdrawing (-I) | Strongly electron-withdrawing (-M) | Strongly Deactivating numberanalytics.com |

| -OCF₃ | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M), but overwhelmed by -I effect | Strongly Deactivating |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution, the existing substituents on the ring direct the incoming electrophile to specific positions. The aldehyde, nitro, and trifluoromethoxy groups are all classified as meta-directors. libretexts.orgminia.edu.eg This is because the carbocation intermediates formed during attack at the ortho and para positions are significantly destabilized by the adjacent electron-withdrawing groups. libretexts.org The intermediate for meta attack is less destabilized and therefore favored.

For this compound, predicting the site of a potential (though highly unfavorable) electrophilic substitution requires considering the combined directing effects of the three groups. The available positions for substitution are C2, C5, and C6.

Attack at C2: This position is ortho to the -CHO and -OCF₃ groups, and meta to the -NO₂ group.

Attack at C5: This position is meta to the -CHO group, ortho to the -NO₂ group, and meta to the -OCF₃ group.

Attack at C6: This position is ortho to the -CHO group, para to the -NO₂ group, and meta to the -OCF₃ group.

Given that all three groups are deactivating and meta-directing, any electrophilic substitution would be extremely difficult. If forced to occur, the reaction would proceed at the least deactivated position. The powerful directing effect of the aldehyde and nitro groups would strongly disfavor substitution at the ortho and para positions relative to them. The position C5 is meta to the aldehyde and trifluoromethoxy groups, but ortho to the nitro group. The position C2 is meta to the nitro group but ortho to the other two. The position C6 is meta to the trifluoromethoxy group but ortho or para to the others. Due to the severe deactivation of the entire ring, achieving selective electrophilic substitution on this substrate is synthetically challenging.

Transformations of the Nitro Group

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic attack and, most importantly, reduction.

The conversion of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. For a substrate like this compound, the primary challenge is to selectively reduce the nitro group while preserving the aldehyde group. Several methods are well-established for this type of chemoselective transformation. longdom.org

Catalytic hydrogenation is a clean and efficient method, though the choice of catalyst is critical to avoid over-reduction or reduction of the aldehyde. longdom.org Catalysts such as platinum on carbon (Pt/C) or Raney nickel are often employed. Another widely used approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid. masterorganicchemistry.com These methods are often highly chemoselective for the nitro group. For instance, the use of commercial iron powder in water has been demonstrated as a mild, non-hazardous, and highly chemoselective protocol for reducing nitroarenes, leaving other reducible groups like aldehydes, nitriles, and esters unaffected. longdom.org

The resulting product, 3-Amino-4-(trifluoromethoxy)benzaldehyde, is a valuable intermediate. The conversion of the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group dramatically alters the reactivity of the aromatic ring for subsequent reactions. masterorganicchemistry.com

| Reagent/Catalyst | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | Low pressure H₂, various solvents (e.g., Ethanol, Ethyl Acetate) | Highly efficient, but can sometimes reduce other functional groups like aldehydes or cause dehalogenation. Careful control of conditions is needed. | masterorganicchemistry.com |

| H₂, Raney Nickel | Low pressure H₂, alcoholic solvents | Effective for nitro group reduction and less likely to cause dehalogenation compared to Pd/C. | masterorganicchemistry.com |

| Fe / HCl or Acetic Acid | Aqueous or alcoholic solvents, often heated | A classic, cost-effective method with excellent chemoselectivity for the nitro group in the presence of other reducible functionalities. | longdom.orgmasterorganicchemistry.com |

| SnCl₂·2H₂O / HCl | Alcoholic solvents (e.g., Ethanol), often refluxed | Provides mild and selective reduction of nitro groups, compatible with acid-sensitive functionalities. | masterorganicchemistry.com |

| Iron Powder / H₂O | Solvent-free or in water, heated | A green and highly chemoselective method where water acts as the hydrogen source. Tolerates aldehydes, nitriles, and esters. | longdom.org |

| NaBH₄ / Catalyst | Requires a co-catalyst (e.g., NiCl₂, SbF₃) as NaBH₄ alone does not reduce nitro groups but will reduce aldehydes. | The catalytic system is designed to activate NaBH₄ for nitro reduction. Selectivity depends heavily on the specific system used. | jsynthchem.comresearchgate.net |

While the complete reduction to an amine is the most common transformation, the reduction of nitro compounds can be stopped at intermediate stages to yield other functional groups under specific conditions. wikipedia.org The partial reduction of an aromatic nitro group can lead to the formation of N-arylhydroxylamines. This transformation can be achieved using reagents such as zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org

Further, under controlled catalytic hydrogenation or through the use of specific metal salts like tin(II) chloride, it is possible to reduce nitro compounds to the corresponding oximes. wikipedia.org However, for a substrate with a pre-existing aldehyde group like this compound, isolating these intermediates can be challenging due to potential side reactions and the difficulty in halting the reduction process precisely. Often, these intermediates are transient and are quickly reduced further to the final amine product. orientjchem.org

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanistic pathways and the factors that control reaction rates and selectivity is crucial for optimizing the chemical transformations of this compound.

The reduction of an aromatic nitro group to an amine is a six-electron process. The most widely accepted mechanism for this transformation, particularly in catalytic hydrogenation, follows the pathway first proposed by Haber. This process occurs through a series of two-electron reduction steps. orientjchem.orgnih.gov

The general pathway is as follows:

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-N=O).

Nitroso to Hydroxylamine: The nitroso intermediate is rapidly reduced further to an N-arylhydroxylamine (R-NHOH). The reduction of the nitroso group is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect or isolate. nih.gov

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding primary amine (R-NH₂).

This stepwise reduction is often referred to as the "hydrogenation direction" or the direct pathway. orientjchem.org However, under certain conditions (e.g., alkaline media), intermediates can undergo condensation reactions. For example, the reaction between a nitroso species and a hydroxylamine can form an azoxy compound (R-N=N(O)-R), which can be further reduced to azo (R-N=N-R) and hydrazo (R-NH-NH-R) derivatives before finally cleaving to form the amine. orientjchem.orgacs.org For achieving a high yield of the desired amine, conditions are typically optimized to favor the direct hydrogenation pathway and suppress these condensation side reactions. longdom.org

The choice of catalyst is paramount in controlling the efficiency and, most importantly, the chemoselectivity of the reduction of this compound. The goal is to maximize the rate of nitro group reduction while minimizing the rate of aldehyde reduction.

Different metal catalysts exhibit different activities and selectivities. For catalytic transfer hydrogenation, where a molecule other than H₂ serves as the hydrogen source, cobalt-based heterogeneous catalysts have shown high efficiency and selectivity for reducing aromatic nitro compounds. iitm.ac.in The catalyst's activity is often linked to the presence of both the metal center (e.g., Co(II)) and acidic sites on the support material, which help adsorb the substrate. iitm.ac.in

For catalytic hydrogenation with H₂, catalysts like Pt/FeOx have been developed as "pseudo-single-atom-catalysts" that show excellent chemoselectivity. In the hydrogenation of 3-nitrostyrene, this catalyst selectively reduced the nitro group without affecting the vinyl group, demonstrating its ability to differentiate between reducible functionalities. rsc.org This principle of high selectivity is directly applicable to the reduction of nitrobenzaldehydes. The interaction between the catalyst surface and the substrate's functional groups dictates the reaction's outcome. A successful catalyst will preferentially adsorb the nitro group over the aldehyde group, facilitating its selective reduction. The use of iron as a reducing agent, often considered a stoichiometric reagent rather than a catalyst, is highly regarded for its exceptional chemoselectivity, which stems from its specific redox potential under the reaction conditions. longdom.org

| Catalytic System | Typical Substrate Type | Effect on Efficiency & Selectivity | Reference |

|---|---|---|---|

| Gold (Au) Nanoparticles | Nitrobenzaldehydes | Can be tuned for high selectivity. Depending on conditions, can selectively reduce the aldehyde to an alcohol OR the nitro group. For example, unsupported Au nanorods in water at 80°C showed ~100% selectivity for reducing the aldehyde in 4-nitrobenzaldehyde, leaving the nitro group intact. | researchgate.net |

| Iron (Fe) Powder | Substituted Nitroarenes | Excellent chemoselectivity for the nitro group. Other groups like aldehydes, nitriles, esters, and alkenes remain unaffected. The reaction is efficient but may require longer reaction times. | longdom.org |

| Pt/FeOx | Substituted Nitroarenes (e.g., Nitrostyrene) | High activity and selectivity for the nitro group. The catalyst design prevents the reduction of other sensitive groups like alkenes. | rsc.org |

| Cobalt (Co) in Mesoporous Aluminophosphate (CoHMA) | Aromatic Nitro and Carbonyl Compounds | Efficient for catalytic transfer hydrogenation using propan-2-ol. Shows high activity and selectivity, attributed to the Co(II) sites and the catalyst's acidic nature. | iitm.ac.in |

| Bimetallic Cu/Ni Nanoparticles | Substituted Nitroanilines | Exhibited higher catalytic activity for nitro group hydrogenation compared to monometallic Ni catalysts, attributed to a synergistic effect of the Cu-Ni alloy phase. | rsc.org |

Applications As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Molecular Scaffolds

The strategic placement of three distinct functional groups on the aromatic ring of 3-Nitro-4-(trifluoromethoxy)benzaldehyde provides a robust platform for the synthesis of intricate molecular frameworks. This is particularly evident in its application for constructing heterocyclic systems and multifunctionalized aromatic compounds.

While direct, specific examples of the synthesis of heterocyclic systems from this compound are not extensively detailed in readily available literature, the known reactivity of nitrobenzaldehydes provides a clear blueprint for its potential applications. For instance, nitrobenzaldehydes are well-established precursors for the synthesis of various nitrogen-containing heterocycles. The aldehyde functionality can undergo condensation reactions with a variety of dinucleophiles to form heterocyclic rings.

One of the most common applications of nitrobenzaldehydes is in the Hantzsch dihydropyridine (B1217469) synthesis. Although not specifically documented for the title compound, it is a prime candidate for reaction with a β-ketoester and an enamino ester to produce dihydropyridine derivatives. Dihydropyridines are a critical class of calcium channel blockers used in the treatment of hypertension.

Furthermore, the reduction of the nitro group to an amine opens up a plethora of possibilities for heterocyclic synthesis. The resulting amino-benzaldehyde derivative can be used in cyclization reactions to form quinolines, benzodiazepines, and other fused heterocyclic systems that are prevalent in medicinal chemistry. For example, the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, could be employed to synthesize quinoline (B57606) derivatives.

The general synthetic utility of related nitrobenzaldehydes in forming bioactive heterocycles is well-documented. For example, 3-nitrobenzaldehyde (B41214) is a key intermediate in the synthesis of drugs like nitrendipine, nicardipine, and nimodipine. ijpsonline.com

Table 1: Potential Heterocyclic Systems Derivable from this compound

| Heterocyclic System | Potential Synthetic Route | Key Reaction |

| Dihydropyridines | Hantzsch Synthesis | Condensation |

| Quinolines | Friedländer Annulation (post-nitro reduction) | Condensation/Cyclization |

| Benzodiazepines | Reaction with diamines (post-nitro reduction) | Condensation/Cyclization |

| Imidazoles | Reaction with dicarbonyls and ammonia | Condensation |

The presence of the nitro and trifluoromethoxy groups on the benzaldehyde (B42025) ring allows for the synthesis of highly substituted and functionalized aromatic compounds. The strong electron-withdrawing nature of these groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, particularly of a suitable leaving group ortho or para to the nitro group. While the trifluoromethoxy group is generally stable, its electronic influence is significant.

The aldehyde group itself can be transformed into a variety of other functionalities. For instance, oxidation to a carboxylic acid provides a handle for amide bond formation or further derivatization. Reduction to a benzyl (B1604629) alcohol allows for the introduction of protecting groups or conversion to a leaving group for substitution reactions.

The nitro group is also a versatile functional handle. It can be reduced to an amine, which can then be diazotized to introduce a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, via Sandmeyer-type reactions. This versatility is crucial for creating a diverse array of multifunctionalized aromatic compounds from a single starting material.

Role in the Development of Advanced Chemical Libraries

Combinatorial chemistry and high-throughput screening have become indispensable tools in modern drug discovery and materials science. The success of these methodologies relies on the availability of diverse and structurally complex chemical libraries. Building blocks like this compound are ideal for the construction of such libraries due to their multiple points of diversification.

The aldehyde, the nitro group, and the aromatic ring itself represent three distinct points where variability can be introduced. For instance, a library of imines or secondary amines can be rapidly synthesized by reacting the aldehyde with a collection of primary amines. The nitro group can be reduced and then acylated with a variety of carboxylic acids to generate a library of amides. Furthermore, if a suitable leaving group is present on the ring, a third dimension of diversity can be introduced through SNAr reactions.

The trifluoromethoxy group is particularly valuable in the context of drug discovery libraries. Its unique properties, such as high lipophilicity and metabolic stability, can impart favorable pharmacokinetic properties to the library members. The inclusion of fluorine-containing motifs is a common strategy in medicinal chemistry to enhance the biological activity and bioavailability of drug candidates.

Contributions to Diversified Organic Synthesis Methodologies

The reactivity profile of this compound and its derivatives can contribute to the development and diversification of organic synthesis methodologies. For example, its use in multicomponent reactions (MCRs) allows for the rapid assembly of complex molecules in a single step. The Ugi and Passerini reactions, which utilize aldehydes as key components, are powerful tools for generating molecular diversity.

The electronically distinct nature of the substituents on the aromatic ring also makes this compound an interesting substrate for studying reaction mechanisms and developing new catalytic systems. For instance, the selective transformation of one functional group in the presence of others is a common challenge in organic synthesis. The development of new catalysts and reagents for the chemoselective reduction of the nitro group without affecting the aldehyde, or vice versa, would be a valuable contribution to the field.

Advanced Characterization and Spectroscopic Analysis of 3 Nitro 4 Trifluoromethoxy Benzaldehyde and Its Derivatives

Spectroscopic Fingerprinting and Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-Nitro-4-(trifluoromethoxy)benzaldehyde. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of functional groups, culminating in a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides definitive evidence for the arrangement of atoms and the electronic environment within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the single aldehyde proton. The aldehyde proton (CHO) typically appears as a singlet far downfield, predicted to be in the range of δ 10.0–10.2 ppm, due to the strong deshielding effect of the carbonyl group. oxinst.com The aromatic region will display a characteristic splitting pattern for the 1,2,4-trisubstituted benzene (B151609) ring.

The proton at the C5 position, being ortho to the aldehyde and meta to the nitro group, is expected to appear as a doublet of doublets.

The proton at the C6 position, ortho to the C5 proton and meta to the trifluoromethoxy group, will likely be a doublet.

The proton at the C2 position, adjacent to the nitro group, is anticipated to be the most deshielded of the aromatic protons and appear as a singlet or a narrow doublet. oxinst.com

¹³C NMR: The carbon NMR spectrum provides information on all carbon environments in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around δ 189–191 ppm. oxinst.com The aromatic region will show six distinct signals for the benzene ring carbons. The carbon bearing the trifluoromethoxy group (C4) will be significantly influenced by the oxygen and fluorine atoms. The carbon attached to the nitro group (C3) is also strongly deshielded. The carbon bearing the aldehyde (C1) will be found around δ 137-138 ppm. oxinst.com

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethoxy (-OCF₃) group. It is expected to show a sharp singlet, as all three fluorine atoms are chemically equivalent. The chemical shift for -OCF₃ groups on an aromatic ring typically appears in a well-defined region, distinct from that of -CF₃ groups. rsc.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~10.1 | s | Aldehyde proton (CHO) |

| ¹H | ~8.4 | d | Aromatic proton (H-2) |

| ¹H | ~8.1 | dd | Aromatic proton (H-6) |

| ¹H | ~7.6 | d | Aromatic proton (H-5) |

| ¹³C | ~190 | s | Aldehyde carbon (C=O) |

| ¹³C | ~150 | s | C4-OCF₃ |

| ¹³C | ~148 | s | C3-NO₂ |

| ¹³C | ~138 | s | C1-CHO |

| ¹³C | ~135 | s | C6 |

| ¹³C | ~125 | s | C2 |

| ¹³C | ~121 | q | -OCF₃ (quartet due to ¹JCF coupling) |

| ¹³C | ~119 | s | C5 |

| ¹⁹F | ~ -58 | s | -OCF₃ |

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. thermofisher.com These two methods are often complementary; FTIR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy is more sensitive to non-polar and homo-nuclear bonds. surfacesciencewestern.com

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be rich with characteristic absorption bands.

C=O Stretch: A very strong and sharp band between 1700–1715 cm⁻¹ is indicative of the aldehyde carbonyl group. niscpr.res.in

NO₂ Stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520–1540 cm⁻¹ and a symmetric stretch near 1340–1360 cm⁻¹. niscpr.res.in

C-F Stretches: The trifluoromethoxy group will produce very strong, broad absorption bands in the 1100–1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations.

C-O Stretch: The aryl-ether C-O stretch is expected in the 1200-1280 cm⁻¹ region.

Aromatic C-H and C=C: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed in the 1450–1600 cm⁻¹ range. The aldehyde C-H stretch typically shows two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. niscpr.res.in

Raman Spectroscopy: The Raman spectrum would confirm and complement the FTIR data. The symmetric NO₂ stretch around 1350 cm⁻¹ is typically very strong in the Raman spectrum. The aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, are also usually prominent. The C=O stretch is also observable, though often weaker than in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3100–3000 | FTIR/Raman | Medium-Weak |

| Aldehyde C-H Stretch | ~2850, ~2750 | FTIR | Weak |

| Aldehyde C=O Stretch | ~1705 | FTIR | Very Strong |

| Aromatic C=C Stretch | 1600, 1580, 1470 | FTIR/Raman | Medium-Strong |

| Asymmetric NO₂ Stretch | ~1530 | FTIR | Strong |

| Symmetric NO₂ Stretch | ~1350 | FTIR/Raman | Very Strong |

| C-F Stretches | 1300–1100 | FTIR | Very Strong, Broad |

| Aryl Ether C-O Stretch | ~1260 | FTIR | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the confident determination of its elemental formula.

For this compound (C₈H₄F₃NO₄), the calculated monoisotopic mass is 235.0096 Da. An HRMS analysis should yield a molecular ion peak ([M]⁺) that matches this value to within a few parts per million (ppm).

The fragmentation pattern in a standard electron ionization (EI) mass spectrum provides further structural confirmation. Expected fragmentation pathways include:

Loss of a hydrogen radical to give the [M-1]⁺ peak, a common fragmentation for aldehydes.

Loss of the formyl radical (-CHO) to yield the [M-29]⁺ ion.

Loss of the nitro group (-NO₂) to form the [M-46]⁺ ion.

Cleavage of the trifluoromethoxy group or rearrangements involving the fluorine atoms. Analysis of these fragment ions helps to piece together the molecular structure, confirming the presence and connectivity of the aldehyde, nitro, and trifluoromethoxy substituents. Predicted m/z values for adducts can also be calculated for soft ionization techniques like electrospray ionization (ESI). uni.lu

Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Identity |

| [M]⁺ | 235.01 | Molecular Ion |

| [M-H]⁺ | 234.00 | Loss of aldehyde H |

| [M-CHO]⁺ | 206.00 | Loss of formyl group |

| [M-NO₂]⁺ | 189.02 | Loss of nitro group |

| [CF₃]⁺ | 69.00 | Trifluoromethyl cation |

X-ray Crystallography for Solid-State Molecular Geometry Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, its solid-state geometry can be predicted based on analogous structures, such as substituted nitrobenzaldehydes. researchgate.net The benzene ring is expected to be nearly planar. unpatti.ac.id The substituents, however, may exhibit slight torsions. The aldehyde and nitro groups, due to conjugation with the ring, will likely be largely coplanar with it, though some out-of-plane deviation is possible to minimize steric strain. The dihedral angle between the plane of the nitro group and the benzene ring is a key parameter. researchgate.net

Chromatographic and Purity Assessment Methodologies in Research

Assessing the purity of a synthesized compound is critical. Chromatographic methods are the primary tools for this purpose, separating the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing non-volatile aromatic compounds like this compound. A typical method would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which separates compounds based on hydrophobicity.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

Detection: A UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance, likely in the 240-270 nm range due to the conjugated nitroaromatic system. google.com This method can effectively separate isomers and related impurities, allowing for quantification of purity, often reported as a percentage of the total peak area. google.com

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is also a viable technique, given the compound's likely volatility under typical GC conditions. The sample is vaporized and passed through a capillary column, separating components based on their boiling points and interactions with the stationary phase. The coupled MS detector then provides mass spectra for each eluting peak, allowing for both separation and positive identification of the main component and any impurities.

Computational Chemistry and Theoretical Investigations of 3 Nitro 4 Trifluoromethoxy Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules. They are employed to predict molecular geometries, electronic properties, and spectra, providing a foundational understanding of a compound's behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. For 3-Nitro-4-(trifluoromethoxy)benzaldehyde, DFT calculations would typically be used to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms.

From this optimized structure, a variety of electronic properties can be derived. These include the distribution of electron density, which reveals how electrons are shared among atoms, and the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. Such analyses are crucial for predicting how the molecule will interact with other chemical species. For instance, the electron-withdrawing nature of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups, combined with the aldehyde (-CHO) group, would be quantitatively described, highlighting regions susceptible to nucleophilic or electrophilic attack.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By simulating the spectra of this compound, researchers can assign experimental peaks to specific molecular motions or electronic transitions.

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. niscpr.res.in These theoretical frequencies correspond to the stretching, bending, and torsional motions of the bonds within this compound. Comparing the calculated infrared (IR) and Raman spectra with experimental data allows for a detailed assignment of the observed vibrational bands to specific functional groups, such as the C=O stretch of the aldehyde, the N-O stretches of the nitro group, and the C-F stretches of the trifluoromethoxy group.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are instrumental in assigning the signals in experimental NMR spectra to specific nuclei within the molecule, confirming its structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net This calculation provides information about the electronic transitions between molecular orbitals, predicting the wavelengths of maximum absorption (λmax). For this compound, TD-DFT would identify the transitions responsible for its absorption in the ultraviolet-visible range, which are typically π → π* and n → π* transitions involving the aromatic ring and the carbonyl and nitro groups.

The table below illustrates the typical format for presenting such predicted spectroscopic data, though specific values for this compound are not available in the searched literature.

| Parameter | Predicted Value | Description |

|---|---|---|

| IR: ν(C=O) | ~1700-1720 cm⁻¹ | Aldehyde carbonyl stretch |

| IR: ν(NO₂) | ~1520-1560 cm⁻¹ (asym), ~1340-1360 cm⁻¹ (sym) | Nitro group stretches |

| ¹H NMR: δ(CHO) | ~9.9-10.1 ppm | Aldehyde proton chemical shift |

| ¹³C NMR: δ(C=O) | ~188-192 ppm | Aldehyde carbon chemical shift |

| UV-Vis: λmax | ~250-300 nm | Electronic transition (π → π*) |

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity.

HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of the molecule with high HOMO density are prone to attack by electrophiles.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions with high LUMO density are susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgirjweb.com For this compound, the electron-withdrawing groups are expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap and enhanced reactivity towards nucleophiles.

This table illustrates how molecular orbital energy data would be presented.

| Orbital | Calculated Energy (eV) | Significance |

|---|---|---|

| HOMO | Illustrative Value: -7.5 eV | Electron-donating ability |

| LUMO | Illustrative Value: -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | Illustrative Value: 5.5 eV | Chemical reactivity and stability |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into reaction rates and selectivity that can be difficult to obtain experimentally.

To understand how this compound participates in a chemical reaction, computational chemists can map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, products, and, most importantly, the transition states (TS). researchgate.net A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. mdpi.com

By calculating the energies of all these species, a potential energy surface or reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, with the energy difference between the reactants and the transition state defining the activation energy. A lower activation energy corresponds to a faster reaction rate. For reactions involving this compound, such as its condensation with a nitroalkane (a Henry reaction), transition state analysis could reveal the stereochemical outcome and explain why certain products are formed preferentially. researchgate.netscirp.org

Reactions are rarely performed in the gas phase; they are typically conducted in a solvent. The solvent can have a profound impact on reaction mechanisms and rates by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net

Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the study of specific molecule-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction pathway.

For a reaction involving the polar this compound, simulating the reaction in different solvents would provide valuable insights into how the reaction environment can be tuned to optimize the yield and selectivity of the desired product.

Molecular Dynamics and Advanced Simulation Techniques for Conformational Studies

Molecular dynamics (MD) simulations and other advanced computational methods are powerful tools for exploring the conformational landscape of molecules. These techniques allow researchers to model the dynamic behavior of atoms and molecules over time, providing insights into preferred spatial arrangements (conformers) and the energetic barriers between them. For a molecule like this compound, with its rotatable bonds connecting the aldehyde, nitro, and trifluoromethoxy groups to the benzene (B151609) ring, a complex set of conformers can be anticipated.

A hypothetical conformational analysis of this compound would likely focus on the dihedral angles between the plane of the benzene ring and the substituents. The interplay of steric hindrance and electronic effects between the bulky and electron-withdrawing nitro and trifluoromethoxy groups, alongside the aldehyde group, would dictate the most stable conformations.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| O=C-C-C | Defines the orientation of the aldehyde group relative to the aromatic ring. | Rotation around this bond would be a primary focus, with planar and non-planar arrangements having different energy levels. |

| C-C-N-O | Describes the orientation of the nitro group. | Steric interactions with adjacent groups would likely favor a twisted conformation over a purely planar one. |

| C-C-O-C | Pertains to the orientation of the trifluoromethoxy group. | The size of the CF3 group would create significant steric hindrance, influencing the rotational barrier and preferred angle. |

In the absence of specific studies on this compound, the scientific community must rely on extrapolations from research on analogous compounds. For instance, studies on nitrobenzaldehydes or molecules containing the trifluoromethoxy group provide a foundational understanding of how these functional groups behave conformationally. However, the unique electronic and steric signature arising from their specific arrangement in this compound means that direct computational studies are necessary for a precise and accurate understanding of its molecular dynamics and conformational preferences. Such research would be invaluable for predicting its reactivity, intermolecular interactions, and potential applications in materials science and medicinal chemistry.

Potential Applications in Non Biological/non Medicinal Research Areas

Research in Functional Materials Development

The aldehyde group of 3-Nitro-4-(trifluoromethoxy)benzaldehyde serves as a reactive site for polymerization reactions, while the nitro and trifluoromethoxy groups can impart specific properties such as thermal stability, chemical resistance, and distinct optical or electronic characteristics to the resulting materials.

Research into the synthesis of novel polymers and resins has identified this compound as a promising starting material. The presence of the electron-withdrawing nitro and trifluoromethoxy groups on the aromatic ring can influence the reactivity of the aldehyde group and the properties of the subsequent polymer chains. By incorporating this benzaldehyde (B42025) derivative into polymer backbones, researchers can potentially tune properties such as refractive index, dielectric constant, and thermal stability. The rigid aromatic structure can also contribute to the creation of polymers with high glass transition temperatures and mechanical strength.

Table 1: Potential Polymer Properties Influenced by this compound Incorporation

| Property | Potential Influence of this compound |

| Thermal Stability | The aromatic ring and strong covalent bonds of the trifluoromethoxy group may enhance stability. |

| Optical Properties | The nitro and trifluoromethoxy groups can alter the refractive index and optical clarity. |

| Dielectric Constant | The polar nature of the substituents may lead to polymers with tailored dielectric properties. |

| Solubility | The trifluoromethoxy group can enhance solubility in specific organic solvents. |

| Chemical Resistance | The fluorinated group can impart resistance to chemical degradation. |

In the realm of advanced coatings, this compound can be utilized as a monomer or cross-linking agent to develop specialized material systems. Coatings derived from this compound could exhibit enhanced durability, hydrophobicity, and resistance to weathering and UV degradation due to the presence of the fluorinated group. The nitro group might also play a role in modifying the surface energy and adhesion properties of the coating. These characteristics are highly sought after in applications ranging from protective films on electronics to anti-fouling marine coatings.

Chemical Reagents in Analytical Science

The reactivity of the aldehyde group in this compound makes it a candidate for the development of various analytical tools.

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for separation and detection. The aldehyde functionality of this compound can react with specific functional groups in target molecules, such as primary amines, to form stable Schiff base adducts. This reaction can be exploited to develop derivatization agents that introduce a detectable tag—in this case, the nitro and trifluoromethoxy-containing phenyl group—onto the analyte. Such derivatization can enhance the detectability of the analyte in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), particularly when using detectors that are sensitive to nitro or fluorinated compounds.

The specific reactivity of this compound can be harnessed in the development of chemical assays for the detection and quantification of certain substances. For instance, an assay could be designed where the benzaldehyde reacts with a target analyte to produce a colored or fluorescent product, allowing for spectrophotometric or fluorometric quantification. In quality control processes, this compound could serve as a reagent to test for the presence of specific impurities or to quantify the concentration of a particular component in a mixture, provided that the target substance has a functional group reactive towards the aldehyde.

Future Research Directions and Emerging Opportunities for 3 Nitro 4 Trifluoromethoxy Benzaldehyde

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research on 3-Nitro-4-(trifluoromethoxy)benzaldehyde will likely prioritize the development of green synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of investigation will include:

Alternative Nitration and Oxidation Strategies: Traditional synthesis often involves harsh nitrating agents and strong oxidants. Future routes could explore milder, more selective reagents or catalytic systems that reduce the formation of unwanted byproducts.

Green Solvents and Reaction Conditions: A shift from conventional organic solvents to greener alternatives like water, supercritical fluids, or bio-based solvents is anticipated. researchgate.net Microwave-assisted and continuous-flow reactions represent promising avenues for reducing reaction times and improving energy efficiency. beilstein-journals.org Continuous-flow processes, in particular, offer enhanced safety and scalability for potentially hazardous reactions like nitration. beilstein-journals.org

A comparative table of potential synthetic routes is presented below, highlighting the shift towards greener methodologies.

| Feature | Traditional Route | Potential Green Route |

| Nitrating Agent | Concentrated Nitric/Sulfuric Acid chegg.com | Mild Nitrating Agent (e.g., N₂O₅) with catalyst |

| Solvent | Chlorinated Solvents | Water, Supercritical CO₂, or Solvent-Free researchgate.netscirp.org |

| Energy Input | Conventional Heating | Microwave Irradiation or Continuous-Flow Reactor beilstein-journals.org |

| Catalyst | Homogeneous (if any) | Recyclable Heterogeneous Catalyst scirp.org |

| Waste Profile | High (acidic waste streams) | Low (minimized byproducts, catalyst recycling) |

Stereoselective and Asymmetric Transformations

The aldehyde functional group in this compound is a prime target for stereoselective and asymmetric reactions, enabling the synthesis of chiral molecules with high enantiomeric purity. Such compounds are of significant interest in pharmaceuticals and materials science.

Emerging opportunities in this domain include:

Asymmetric Nucleophilic Additions: The development of novel chiral catalysts (organocatalysts or metal complexes) for the asymmetric addition of nucleophiles (e.g., organometallic reagents, enolates, nitroalkanes) to the aldehyde is a key research direction. The asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde, is a particularly relevant pathway for creating complex β-nitro alcohols with multiple stereocenters. nih.govmdpi.com

Chiral Reductions: Stereoselective reduction of the aldehyde to a chiral alcohol can be achieved using chiral reducing agents or catalytic hydrogenation with chiral ligands. This would provide access to valuable chiral synthons.

Multi-component Reactions: Designing asymmetric multi-component reactions that incorporate this compound will allow for the rapid construction of complex molecular scaffolds from simple precursors in a single step, enhancing synthetic efficiency.

The table below outlines potential asymmetric transformations and the chiral products that could be synthesized.

| Reaction Type | Reagent/Catalyst System | Potential Chiral Product |

| Asymmetric Henry Reaction | Chiral Copper-Bis(amino alcohol) Complex + Nitromethane mdpi.com | Chiral β-nitro alcohol |

| Asymmetric Aldol Addition | Proline-derived Organocatalyst + Ketone | Chiral β-hydroxy ketone |

| Asymmetric Allylation | Chiral Boron-based Lewis Acid + Allylating Agent | Chiral homoallylic alcohol |

| Asymmetric Reduction | Chiral Ruthenium Catalyst + H₂ | Chiral benzyl (B1604629) alcohol derivative |

Integration into Advanced Catalytic Cycles and New Reaction Discoveries

The distinct electronic nature of the substituted benzene (B151609) ring in this compound makes it an intriguing substrate for novel catalytic C-H activation and cross-coupling reactions. The strong electron-withdrawing groups can influence the regioselectivity and reactivity of the aromatic C-H bonds, opening doors to new synthetic strategies.

Future research could focus on:

Directed C-H Functionalization: Using the aldehyde or nitro group as a directing group to achieve regioselective functionalization of the aromatic ring. This would enable the introduction of new substituents at specific positions, bypassing traditional multi-step synthetic sequences.

Novel Cross-Coupling Reactions: Exploring the use of this compound or its derivatives as coupling partners in advanced catalytic cycles, such as those catalyzed by palladium, rhodium, or iridium. acs.org The electronic properties of the substrate could lead to unique reactivity and product formation. acs.org

Photoredox and Electrocatalysis: Investigating the reactivity of the compound under photoredox or electrochemical conditions. The nitroaromatic moiety is electroactive and could participate in novel single-electron transfer (SET) processes to forge new bonds under mild, sustainable conditions.

Computational Design and Rational Synthesis of Novel Derivatives with Tailored Chemical Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. Applying these methods to the this compound scaffold can guide the synthesis of novel derivatives with tailored functionalities.

Key opportunities in this area include:

In Silico Property Prediction: Employing Density Functional Theory (DFT) and other computational methods to predict the electronic, optical, and reactivity properties of hypothetical derivatives. nih.gov This allows researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis.

Design of Functional Materials: Computationally designing derivatives with specific properties, such as non-linear optical (NLO) activity, by strategically modifying the substituent pattern to control the molecule's dipole moment and hyperpolarizability. researchgate.net

Rational Catalyst Design: Using computational models to understand the interaction of the benzaldehyde (B42025) with potential catalysts in asymmetric transformations. This knowledge can guide the rational design of more efficient and selective catalysts.

The following table illustrates how computational design could guide the synthesis of derivatives with specific properties.

| Desired Property | Computational Method | Proposed Structural Modification | Target Application |

| Enhanced NLO Activity | DFT Hyperpolarizability Calculation researchgate.net | Introduction of an electron-donating group (e.g., amino) | Opto-electronics |

| Specific Biological Activity | Molecular Docking, QSAR | Addition of pharmacophoric fragments | Medicinal Chemistry |

| Altered Redox Potential | Calculation of HOMO/LUMO energies nih.gov | Replacement of nitro group with other electron-withdrawing groups | Electrocatalysis, Battery Materials |

| Improved Reactivity in C-H Activation | Transition State Modeling | Introduction of a chelating group ortho to a C-H bond | Advanced Synthesis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-nitro-4-(trifluoromethoxy)benzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical protocol involves refluxing substituted benzaldehyde precursors (e.g., 4-chloro-3-nitrobenzaldehyde) with thiols or amines in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Optimization includes adjusting stoichiometry, solvent polarity, and reaction temperature. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product, with yields ranging from 15% to 47% depending on substituent steric effects .

Q. How is this compound characterized to confirm its structural integrity?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to verify aldehyde proton resonance (~9.9–10.0 ppm) and substituent-specific signals (e.g., trifluoromethoxy groups at ~75–80 ppm in F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] = 266.04 for CHFNO) .

- Elemental Analysis : CHN analysis to validate purity (>98%) and stoichiometry .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the nitro and trifluoromethoxy groups in nucleophilic substitution reactions?

- Methodological Answer : The nitro group (-NO) acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack at the para position. The trifluoromethoxy (-OCF) group exerts both inductive (-I) and mesomeric (-M) effects, further directing substitution. Kinetic studies using polar aprotic solvents (e.g., DMF) and varying nucleophiles (e.g., thiols, amines) reveal rate enhancements at elevated temperatures (80–100°C). Computational modeling (DFT) can predict regioselectivity in complex reactions .

Q. How can structural modifications of this compound enhance its utility in medicinal chemistry?

- Methodological Answer : Derivatives with bioisosteric replacements (e.g., replacing -OCF with -CF or -SCF) or added pharmacophores (e.g., piperazine, pyrrolidine) are synthesized to improve target binding. For example:

- Antitubercular Activity : Introducing a 4-methylpiperazine group at the aldehyde position (yield: 15%) improves solubility and Mycobacterium tuberculosis inhibition (MIC = 2.5 µM) .

- DNA Polymerase Inhibition : Condensation with rhodanine yields thiazolidinone derivatives (e.g., SM45, m.p. 281°C) with submicromolar IC values against viral polymerases .

Q. What strategies mitigate challenges in analyzing conflicting spectroscopic data for nitro-substituted benzaldehydes?

- Methodological Answer : Conflicting data often arise from solvent effects or impurities. Best practices include:

- Multi-Technique Validation : Cross-referencing NMR, IR (aldehyde C=O stretch: ~1700 cm), and X-ray crystallography (if crystals form).

- Deuterated Solvents : Use CDCl or DMSO-d to eliminate solvent peak interference in NMR .

- Dynamic NMR : Resolve rotational isomerism in trifluoromethoxy groups by variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.